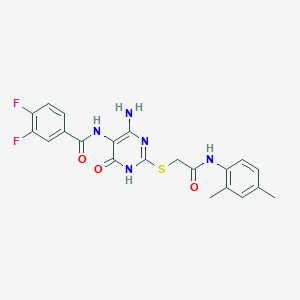

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Description

This compound features a 1,6-dihydropyrimidin-5-yl core substituted with a 4-amino group, a thioether-linked 2-((2,4-dimethylphenyl)amino)-2-oxoethyl side chain, and a 3,4-difluorobenzamide moiety. The dihydropyrimidinone scaffold is known for its conformational rigidity and hydrogen-bonding capacity, which are critical for interactions with biological targets .

Properties

Molecular Formula |

C21H19F2N5O3S |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C21H19F2N5O3S/c1-10-3-6-15(11(2)7-10)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-4-5-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |

InChI Key |

XDFIIMMRKOXPQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include sodium tetraphenyl borate, chloride salts, and procainamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typical conditions include controlled temperature, pressure, and pH to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Hypothetical Effects:

Analysis of Substituent Effects:

Fluorinated Aromatic Groups :

The 3,4-difluorobenzamide in the target compound likely enhances electronegativity and membrane permeability, similar to fluorophenyl groups in Example 53 () . Fluorination is a common strategy to improve metabolic stability and bioavailability in drug design .

Thioether Linkage :

The thioethyl side chain in the target compound mirrors thiazole derivatives in (e.g., 923139-08-6), which may reduce oxidative degradation compared to oxygen ethers. This feature is critical for maintaining structural integrity in vivo .

Dihydropyrimidinone Core: Unlike niclosamide’s salicylanilide core, the dihydropyrimidinone scaffold provides a planar, hydrogen-bond-donating surface. This could facilitate interactions with enzymes or receptors, analogous to pyrimidine-based kinase inhibitors .

Amino and Amide Groups: The 4-amino group on the pyrimidinone and the 2,4-dimethylphenylamide substituent may contribute to solubility and target binding. Similar amino-amide motifs in (e.g., tetrahydropyrimidinyl butanamide derivatives) suggest roles in intermolecular interactions .

Limitations:

The evidence lacks direct biological or physicochemical data (e.g., IC50, logP) for the target compound. Comparisons are based on structural parallels and established structure-activity relationship (SAR) principles from related molecules. For instance, demonstrates that functional group replacements (e.g., nitro → Cl) can retain bioactivity, implying that the target’s difluorobenzamide may serve a similar purpose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.